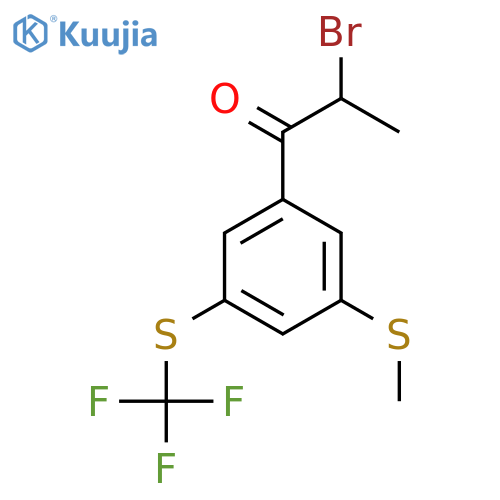

Cas no 1806650-38-3 (2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one)

1806650-38-3 structure

商品名:2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one

CAS番号:1806650-38-3

MF:C11H10BrF3OS2

メガワット:359.225710391998

CID:4971731

2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one

-

- インチ: 1S/C11H10BrF3OS2/c1-6(12)10(16)7-3-8(17-2)5-9(4-7)18-11(13,14)15/h3-6H,1-2H3

- InChIKey: ZVPAMOVZJOROQB-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1C=C(C=C(C=1)SC(F)(F)F)SC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 67.7

2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013024078-1g |

2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one |

1806650-38-3 | 97% | 1g |

1,460.20 USD | 2021-06-24 |

2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1806650-38-3 (2-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量